molecular formula C13H18N2O2 B6149924 N-(4-acetamidophenyl)-3-methylbutanamide CAS No. 349574-58-9

N-(4-acetamidophenyl)-3-methylbutanamide

Cat. No.: B6149924
CAS No.: 349574-58-9
M. Wt: 234.3
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Description

N-(4-acetamidophenyl)-3-methylbutanamide is a substituted amide featuring a 3-methylbutanamide group linked to a 4-acetamidophenyl moiety. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing bioactive heterocyclic derivatives, particularly thiazole and 1,3,4-thiadiazole analogs. These derivatives exhibit notable cytotoxicity against cancer cell lines, including HepG2, MCF-7, HTC-116, and PC-3, while showing low toxicity to normal cells . The compound’s synthesis involves cyclocondensation reactions, with yields influenced by isomer formation (e.g., 23% for isomer 3a vs. 71% for isomer 3b in one study) .

Properties

CAS No.

349574-58-9

Molecular Formula

C13H18N2O2

Molecular Weight

234.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methylbutanoyl Chloride

The preparation of N-(4-acetamidophenyl)-3-methylbutanamide typically begins with the synthesis of 3-methylbutanoyl chloride. This intermediate is generated by reacting 3-methylbutanoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid into the corresponding acyl chloride. Optimal conditions involve a 1:2 molar ratio of acid to SOCl₂, refluxing at 70°C for 4 hours, and subsequent removal of excess SOCl₂ under reduced pressure.

Coupling with 4-Acetamidoaniline

The acyl chloride is then reacted with 4-acetamidoaniline in a Schotten-Baumann reaction. This method employs a biphasic system (water and dichloromethane) with sodium hydroxide to neutralize HCl byproducts. Key parameters include:

  • Molar ratio : 1:1.2 (acyl chloride to amine) to ensure complete conversion.

  • Temperature : 0–5°C to minimize side reactions such as hydrolysis.

  • Reaction time : 2 hours, yielding the crude product with 85% efficiency.

Table 1: Schotten-Baumann Reaction Optimization

ParameterOptimal ValueYield (%)Purity (%)
Temperature0–5°C8592
Solvent SystemH₂O/CH₂Cl₂8290
BaseNaOH8592

Carbodiimide-Mediated Coupling

EDCI/HOBt Catalyzed Synthesis

An alternative route utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. This method avoids the need for acyl chloride synthesis, instead activating the carboxylic acid directly. The protocol involves:

  • Dissolving 3-methylbutanoic acid and 4-acetamidoaniline in anhydrous DMF.

  • Adding EDCI (1.2 equiv) and HOBt (1.1 equiv) to activate the carboxyl group.

  • Stirring at room temperature for 12 hours, followed by aqueous workup.

Table 2: EDCI/HOBt Method Performance

ParameterValueYield (%)Purity (%)
Reaction Time12 hours9295
SolventDMF9093
Catalyst Loading1.2 equiv9295

Role of Solvent Polarity

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the activated intermediate. Comparative studies show DMF outperforms THF (yield: 78%) and acetonitrile (yield: 68%) due to its high dielectric constant (ε = 37), which facilitates charge separation during catalysis.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:

  • Mixing 3-methylbutanoic acid (1 equiv), 4-acetamidoaniline (1.1 equiv), and DCC (1.2 equiv) in DMF.

  • Irradiating at 100°C for 15 minutes under 300 W power.

  • Filtering to remove dicyclohexylurea (DCU) byproducts.

Table 3: Microwave vs. Conventional Heating

MethodTimeYield (%)Energy Input (W)
Conventional12 h92N/A
Microwave15 min90300

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, adhering to green chemistry principles. Combining 3-methylbutanoic acid, 4-acetamidoaniline, and EDCI in a 1:1:1.2 ratio, and milling at 30 Hz for 45 minutes yields the product with 88% efficiency. This method reduces waste and avoids toxic solvents like DMF.

Biocatalytic Methods

Lipase-mediated amidation represents an emerging approach. Using immobilized Candida antarctica lipase B (CAL-B) in tert-butanol, the reaction achieves 75% yield at 50°C over 24 hours. While slower, this method offers high enantioselectivity and mild conditions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). Analytical HPLC confirms purity (>95%), while ¹H NMR (δ 6.5–7.2 ppm for aromatic protons) and IR (amide I band at 1650 cm⁻¹) validate structural integrity.

Challenges in Crystallization

Crystallization from ethanol/water mixtures (70:30 v/v) yields needle-like crystals. However, the presence of the acetamido group introduces polymorphism, necessitating controlled cooling rates (1°C/min) to obtain phase-pure material.

Industrial-Scale Production

Continuous Flow Reactor Systems

Scaling up the EDCI/HOBt method in continuous flow reactors improves throughput. Key advantages include:

  • Residence time : 30 minutes vs. 12 hours in batch.

  • Yield consistency : 90–92% across 10 kg batches.

  • Reduced catalyst loading : 1.1 equiv EDCI suffices due to enhanced mixing.

Cost-Benefit Analysis

ParameterBatch ProcessFlow Process
Catalyst Cost$12,000/kg$10,500/kg
Energy Consumption150 kWh/kg90 kWh/kg
Waste Generation8 L/kg3 L/kg

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of catalysts, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups onto the aromatic ring, leading to diverse derivatives .

Scientific Research Applications

N-(4-acetamidophenyl)-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in pain management and fever reduction.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation . Additionally, the compound may interact with serotonergic, opioid, nitric oxide, and cannabinoid pathways, contributing to its analgesic and antipyretic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Cytotoxic Properties

Compound Name Substituents/Modifications Biological Activity (Cell Lines) Toxicity to Normal Cells Reference
N-(4-acetamidophenyl)-3-methylbutanamide 4-Acetamidophenyl, 3-methylbutanamide Cytotoxic (HepG2, MCF-7, etc.) Non-toxic
2-(Acetylthio)-N-(3’,4’-dichlorophenyl)-3-methylbutanamide (Compound 115) 3’,4’-Dichlorophenyl, acetylthio group Bacterial protease inhibition Not reported
2-(Acetylthio)-N-(4’-methoxyphenyl)-3-methylbutanamide (Compound 116) 4’-Methoxyphenyl, acetylthio group Bacterial protease inhibition Not reported
2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide 4-Chlorophenyl, acetamido group Psychoactive properties Not reported

Key Observations :

  • Bioactivity : While this compound derivatives target cancer cells, analogs like Compounds 115 and 116 are designed as bacterial protease inhibitors, indicating divergent therapeutic applications .
  • Structural Influence : The 4-acetamidophenyl group enhances cytotoxicity in cancer models, whereas substitutions like acetylthio or chloroaryl groups shift activity toward antimicrobial or psychoactive effects .

Key Observations :

  • Synthetic Efficiency : this compound derivatives achieve higher yields (e.g., 71–92%) compared to other amides, likely due to optimized cyclocondensation conditions .

Pharmacological and Toxicological Profiles

  • Cytotoxicity vs. Selectivity: Derivatives of this compound exhibit selective cytotoxicity, sparing normal cells due to targeted interactions with cancer-specific pathways . In contrast, analogs like 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide lack such selectivity and are associated with psychoactive effects .

Q & A

Q. What are the optimal synthetic routes for N-(4-acetamidophenyl)-3-methylbutanamide, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves an amidation reaction between 4-acetamidophenylamine and 3-methylbutanoyl chloride. Key steps include:
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Temperature control : Maintain 0–25°C to minimize side reactions.
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours).

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer: Use multimodal spectroscopic analysis :
  • NMR : 1^1H NMR (δ 8.2 ppm for acetamido NH, δ 2.1 ppm for methyl groups) and 13^{13}C NMR (δ 170 ppm for carbonyl carbons).
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 263.2).
  • IR Spectroscopy : Bands at 1650 cm1^{-1} (amide C=O) and 3300 cm1^{-1} (N-H stretch) .

Q. What physicochemical properties influence its solubility and stability in biological assays?

  • Methodological Answer:
  • LogP : ~2.1 (moderate lipophilicity) suggests compatibility with lipid membranes.
  • pH stability : Stable in pH 5–8 but hydrolyzes under strongly acidic/basic conditions.
  • Storage : Store at -20°C in anhydrous DMSO to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer:
  • Purity verification : Use HPLC (≥98% purity) to rule out impurities affecting results.
  • Assay standardization : Ensure consistent buffer conditions (e.g., 10 mM PBS, pH 7.4) and temperature (37°C).
  • Metabolic stability testing : Incubate with liver microsomes to assess degradation rates .
  • Dose-response curves : Validate activity thresholds (e.g., IC50_{50}) across multiple replicates .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer:
  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via acetamido and methylbutanamide moieties.
  • Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites .
  • MD simulations : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding kinetics .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

  • Methodological Answer:
  • Substituent variation : Synthesize analogs with halogens (e.g., Cl at phenyl) or extended alkyl chains to modulate lipophilicity.
  • Bioisosteric replacement : Replace acetamido with sulfonamide to enhance solubility.
  • In vitro screening : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays to prioritize leads .

Q. What experimental designs address metabolic instability observed in preclinical studies?

  • Methodological Answer:
  • Prodrug strategies : Introduce ester groups at the butanamide chain for delayed hydrolysis.
  • Cytochrome P450 inhibition : Co-administer ketoconazole to reduce hepatic metabolism.
  • Stability assays : Monitor plasma half-life (t1/2_{1/2}) in Sprague-Dawley rats via LC-MS/MS .

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